

A Technical Guide to the Historical Pharmacology of Mephentermine

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Compound of Interest

Compound Name: *Mephentermine hemisulfate*

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Abstract

Mephentermine (formerly marketed as Wyamine) is a sympathomimetic amine that emerged in the mid-20th century as a key intervention for hypotensive states. First described in medical literature by 1952, its unique pharmacological profile, characterized by both direct and indirect actions on the adrenergic system, established it as a prominent vasopressor, particularly in the context of anesthesia.^[1] This technical guide provides a comprehensive overview of the historical context of mephentermine's pharmacology, detailing its mechanism of action, foundational experimental protocols, and key quantitative data from its early clinical evaluation. It is intended to serve as a resource for researchers and drug development professionals interested in the evolution of sympathomimetic agents.

Introduction and Historical Context

Mephentermine, chemically known as N,α,α-trimethylphenethylamine, was introduced for medical use under the brand name Wyamine around 1952.^[1] It was developed as a sympathomimetic agent to manage hypotension, a common and serious complication arising from conditions such as spinal anesthesia.^{[2][3]} Structurally related to amphetamine and methamphetamine, mephentermine was synthesized to provide robust vasopressor support with a more moderate central nervous system stimulant effect compared to its predecessors.^[3] Its clinical utility extended to various hypotensive emergencies, and it was also available in

formulations for use as a nasal decongestant in inhalers.[1][5] The drug was available in the United States until its discontinuation between 2000 and 2004.[1]

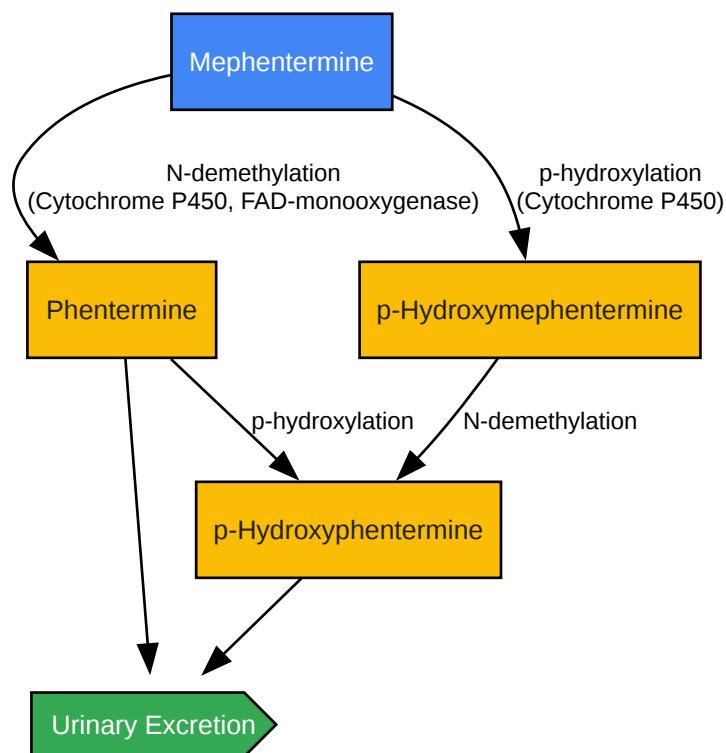
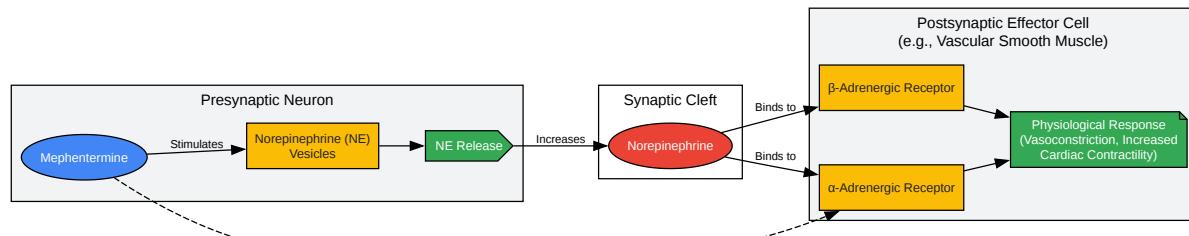
Mechanism of Action

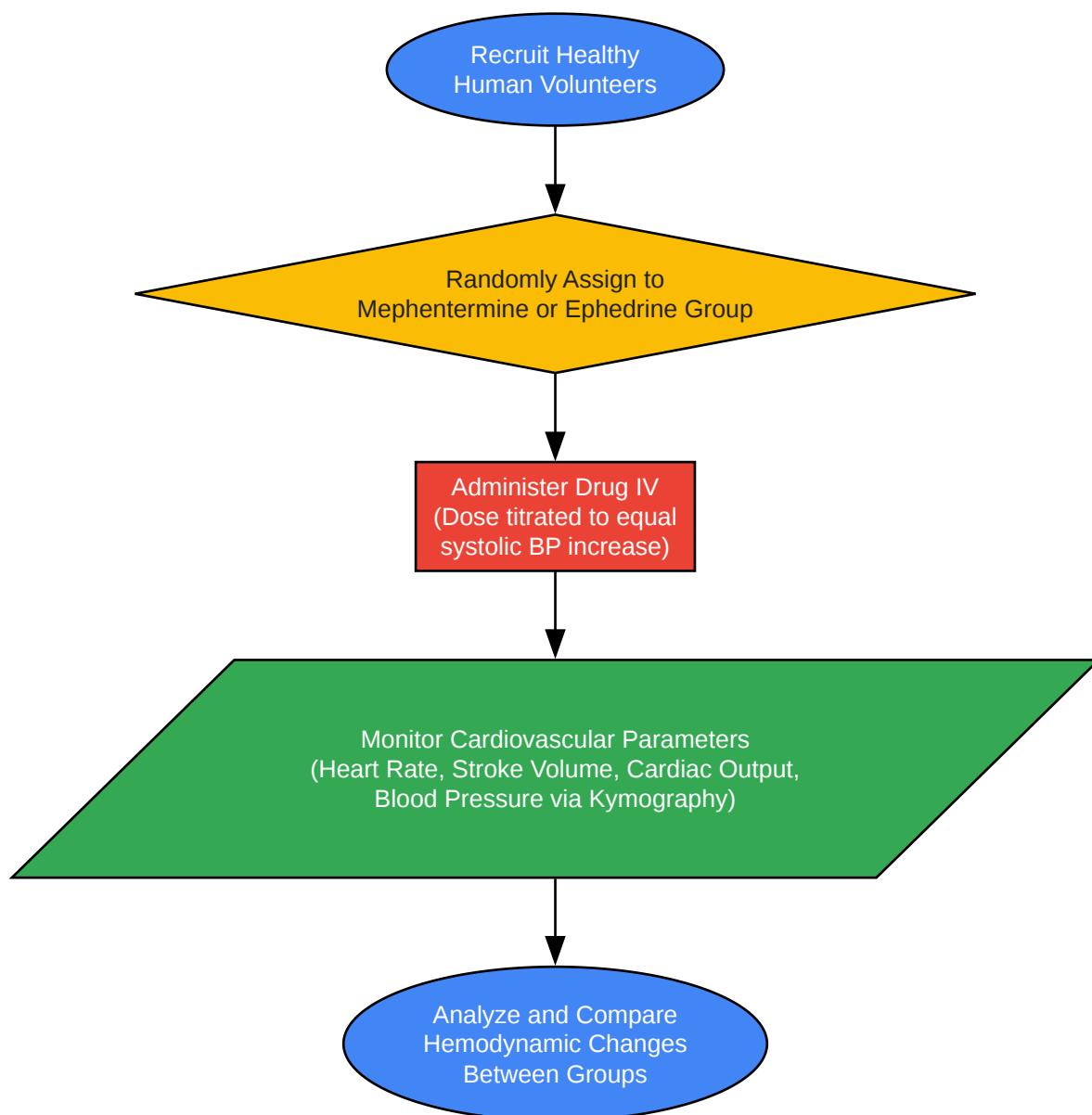
Mephentermine's pressor effects are achieved through a dual mechanism, a hallmark of its pharmacological profile:

- **Indirect Sympathomimetic Action:** The primary mechanism of mephentermine is the indirect stimulation of adrenergic receptors. It acts as a norepinephrine-releasing agent, triggering the release of endogenous norepinephrine from presynaptic nerve terminals.[1][3] This surge in norepinephrine in the synaptic cleft leads to the activation of postsynaptic alpha and beta-adrenergic receptors.
- **Direct Adrenergic Receptor Agonism:** Mephentermine also exhibits direct agonist activity, primarily at α -adrenergic receptors.[6] This direct action contributes to its vasoconstrictive effects.

The combined result of these actions is an increase in systolic and diastolic blood pressure, enhanced cardiac output, and a variable effect on heart rate, which is often dependent on the patient's vagal tone.[6]

Below is a diagram illustrating the signaling pathway of mephentermine.





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